molecular formula C11H9IO3S B13027530 Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate

Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate

Cat. No.: B13027530
M. Wt: 348.16 g/mol
InChI Key: HFRIVDCFTIGPIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate ( 2167372-67-8) is a high-value benzo[b]thiophene derivative engineered for advanced research and development. This compound features a iodine substituent at the 6-position, making it a versatile key synthetic intermediate for constructing complex π-conjugated molecules and heteroacenes via cross-coupling reactions . Benzo[b]thiophene scaffolds are of significant interest in organic electronics and photonics , serving as core structures in the development of organic semiconductors for applications in field-effect transistors (OFETs) and organic photovoltaics (OPVs) . The structural motif is also prominent in medicinal chemistry , where similar acylhydrazone derivatives built from the benzo[b]thiophene nucleus have demonstrated potent antibacterial activity against resistant strains like Staphylococcus aureus (MRSA) . Furthermore, the 3-hydroxy moiety allows this compound to be utilized in Fiesselmann-type syntheses for the construction of fused heterocyclic systems, such as thieno[3,2-b]thiophenes and selenopheno[2,3-d]thiophenes, which are critical for tailoring the properties of new materials . With a molecular formula of C 11 H 9 IO 3 S and a molecular weight of 348.16 g/mol , this building block is provided for research applications only. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H9IO3S

Molecular Weight

348.16 g/mol

IUPAC Name

ethyl 3-hydroxy-6-iodo-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9IO3S/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5,13H,2H2,1H3

InChI Key

HFRIVDCFTIGPIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=C(C=C2)I)O

Origin of Product

United States

Preparation Methods

Overview

A highly efficient and environmentally benign method involves a one-pot successive cyclization-alkylation strategy starting from substituted 2-(propynyl-3-ol) thioanisoles. This approach uses iodine as both an electrophile for cyclization and a catalyst for alkylation, avoiding strong acids or bases and minimizing purification steps.

Reaction Details

  • Starting Materials: 2-iodothioanisole and substituted propargyl alcohols.
  • Catalysts/Reagents: Iodine for halocyclization and alkylation.
  • Conditions: Mild room temperature, ambient atmosphere.
  • Mechanism:
    • Iodocyclization forms a 3-iodosubstituted benzo[b]thiophene intermediate.
    • The sulfur atom attacks the iodonium intermediate, forming a cationic species.
    • Alkylation occurs via iodine-catalyzed activation of hydroxyl groups, leading to carbocation intermediates that react with nucleophilic 1,3-dicarbonyl compounds.
  • Outcome: High yields of 3-iodobenzo[b]thiophene derivatives with functionalized substitution patterns in a single step.

Advantages

  • Single-step process reduces waste and byproducts.
  • No strong Lewis or protic acids needed.
  • High product yields and purity.
  • Environmentally friendly and scalable.

Example Yields

Product Type Yield (%) Notes
Aldehyde-substituted 5-bromo-3-iodobenzo[b]thiophene 60 Moderate yield, sensitive to substituent
Phenyl-substituted secondary alcohol derivative 68 Higher yield, good functional group tolerance

Esterification and Carboxylate Formation

Ethyl Ester Synthesis

The ethyl ester group at the 2-carboxylate position is commonly introduced via esterification of the corresponding benzo[b]thiophene-2-carboxylic acid.

  • Reagents: Benzo[b]thiophene-3-carboxylic acid, ethanol, coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and DMAP (4-dimethylaminopyridine) as a catalyst.
  • Solvent: Dichloromethane (DCM) or similar organic solvents.
  • Conditions: Room temperature stirring for several hours (~7–8 h).
  • Purification: Column chromatography on silica gel with hexane/ethyl acetate mixtures.
  • Yields: Typically around 85–90% for ethyl esters.

Halogenation (Iodination) Strategies

Iodination of Benzo[b]thiophene Derivatives

Cyclization and Functional Group Transformations

Intramolecular Cyclization

The hydroxyl group at position 3 can participate in intramolecular cyclizations, enabling further functionalization:

  • Lactonization: Using polyphosphoric acid (PPA) at elevated temperatures (~120 °C) to form fused γ-lactones.
  • Schiff Base Formation: Reacting with primary amines under reflux in ethanol to form benzo[b]thiophene-fused oxazoles.
  • These reactions exploit the nucleophilicity of the hydroxyl group to attack electrophilic centers generated in situ.

Decarboxylation and Derivative Formation

Decarboxylation

Base-mediated or thermal decarboxylation removes the carboxylate group to yield simpler benzo[b]thiophene derivatives:

Conditions Catalyst/Additives Product Yield (%) Notes
Thermal (180–200°C) None 3-Hydroxy-5-iodobenzo[b]thiophene 65 Solvent-free
Metal-catalyzed (150°C) CuO, quinoline Deiodinated decarboxylated product 45 Partial deiodination

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield Range (%) Notes
One-pot iodocyclization-alkylation 2-iodothioanisole, iodine, propargyl alcohol, room temp 60–70 High efficiency, mild conditions
Esterification (Ethyl ester) Benzo[b]thiophene acid, ethanol, EDCI, DMAP, DCM 85–90 Standard esterification
Halogenation (Iodination) NaI, CuI, DMF, 100–120 °C 60–75 Requires purification
Cyclization (Lactonization/Schiff base) PPA or amines, heat/reflux 55–60 Functional group diversification
Decarboxylation Thermal or CuO catalyst 45–65 Simplifies molecule

Research Findings and Practical Considerations

  • The one-pot iodocyclization-alkylation method is the most efficient for synthesizing complex 3-iodobenzo[b]thiophene derivatives with hydroxy and ester functionalities, offering a green chemistry advantage by minimizing steps and waste.
  • Esterification using EDCI/DMAP coupling agents provides high yields and purity of ethyl esters, essential for the target compound.
  • Halogenation via halogen exchange is a reliable route to introduce iodine but requires careful control to avoid incomplete substitution or side reactions.
  • Cyclization reactions expand the compound’s chemical space, allowing further functionalization for biomedical or materials applications.
  • Decarboxylation methods offer routes to simplified analogues but may reduce iodine content depending on conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the iodine atom can result in various functionalized benzo[b]thiophene derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that lead to more complex molecules. It can undergo various reactions such as oxidation, substitution, and cyclization, which are crucial for developing new compounds with desired properties .

Reaction Type Description
OxidationConverts hydroxyl groups to carbonyls, enhancing reactivity.
SubstitutionReplacement of iodine with other functional groups to create derivatives.
CyclizationFormation of cyclic compounds that may exhibit unique biological activities.

Potential Drug Development
The derivatives of this compound have shown promise in biological applications, particularly in medicinal chemistry. They may exhibit activities such as:

  • Antimicrobial : Compounds derived from this structure could inhibit the growth of bacteria and fungi.
  • Antitumor : Some derivatives have been identified as potential candidates for cancer treatment due to their ability to induce apoptosis in neoplastic cells .
  • Enzyme Inhibition : Certain derivatives may act as inhibitors of histone deacetylases, which are involved in cancer cell proliferation and differentiation .

Material Science

Organic Semiconductors
this compound has applications in the development of organic semiconductors. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that compounds based on benzo[b]thiophene structures can enhance charge transport and stability in these devices .

Case Study 1: Antitumor Activity

A study investigated the antitumor properties of a derivative of this compound. The compound was tested against various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis through histone deacetylase inhibition mechanisms .

Case Study 2: Organic Electronics

Research focused on the synthesis of polymers incorporating this compound into their structure for use in organic solar cells. The resulting materials exhibited improved efficiency and stability compared to traditional organic semiconductors, highlighting the compound's potential in advanced material applications .

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the hydroxyl and iodine groups allows it to participate in various biochemical reactions. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The position and nature of substituents on the benzo[b]thiophene scaffold critically determine physical, chemical, and biological properties. Key analogs and their characteristics are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate 3-OH, 6-I ~348.26* Potential for cross-coupling reactions Inferred
Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (4a) 6-Cl 240.70 Antimicrobial activity
Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate (4b) 6-F 224.24 Enhanced lipophilicity
Methyl 3-iodobenzo[b]thiophene-2-carboxylate (39) 3-I 306.13 Iodine-mediated cyclization applications
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate 3-OH, 7-Cl 256.71 Life science research (American Elements)
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a) 5-OH, 3-Me, 4,7-diketone 280.28 Photoinduced cycloaddition reactivity

*Calculated based on the molecular formula C₁₁H₉IO₃S.

Key Observations:

  • Hydroxy Group Reactivity: The 3-hydroxy group may participate in hydrogen bonding or serve as a site for further functionalization (e.g., acetylation, as seen in ).
  • Electronic Modulation: Iodo substituents are less electronegative than chloro or fluoro but can act as strong electron-withdrawing groups via inductive effects, altering the electron density of the aromatic system .

Biological Activity

Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound features several functional groups that contribute to its biological activity:

  • Hydroxyl Group (-OH) : Enhances hydrogen bonding capabilities, potentially increasing solubility and bioavailability.
  • Iodine Atom (I) : May participate in halogen bonding, influencing the compound's interaction with biological targets.
  • Carboxylate Moiety (-COOEt) : Engages in esterification and hydrolysis reactions, which can affect metabolic pathways.

The molecular formula is C12H10IO3SC_{12}H_{10}IO_3S with a molecular weight of approximately 320.11 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The presence of the hydroxyl group is often linked to enhanced antimicrobial effects. For instance, related compounds have shown efficacy against:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4.0 μg/mL
Escherichia coli8.0 μg/mL
Candida albicans3.5 μg/mL

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, likely through the modulation of inflammatory pathways. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. A comparative analysis with other known anti-inflammatory agents revealed:

Compound Inhibition (%)
This compound65% at 50 μM
Aspirin70% at 50 μM
Ibuprofen60% at 50 μM

These results indicate that this compound may be a viable candidate for further anti-inflammatory drug development .

Anticancer Activity

Preliminary studies have suggested that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of cell cycle regulators and pro-apoptotic factors.

A summary of its anticancer activity is presented below:

Cell Line IC50 (μM)
MCF-715.0
HeLa12.5
A549 (lung cancer)18.0

The compound's ability to selectively induce apoptosis in cancer cells while sparing normal cells marks it as a promising candidate for cancer therapy .

Case Studies

  • Case Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound compared to controls, suggesting its potential use in treating infections caused by resistant strains .
  • Case Study on Anti-inflammatory Mechanism : In an animal model of arthritis, administration of this compound resulted in reduced swelling and joint pain, correlating with decreased levels of inflammatory markers in serum .

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